molecular formula C17H12ClN3O3 B2365929 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865249-42-9

4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2365929
CAS No.: 865249-42-9
M. Wt: 341.75
InChI Key: IRTWZVASVLVPNU-UHFFFAOYSA-N
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Description

4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a heterocyclic scaffold of high interest in medicinal chemistry for developing novel antimicrobial agents . The 1,3,4-oxadiazole ring acts as a bioisostere for carbonyl-containing groups like carboxylic acids and esters, influencing the molecule's physicochemical properties and its ability to bind to biological targets . This ring system contains a toxophoric -N=C-O- linkage, which is thought to be crucial for its biological activity by reacting with nucleophilic centers in microbial cells . Compounds incorporating the 1,3,4-oxadiazole architecture have demonstrated a broad spectrum of biological activities, with a particularly promising and extensively documented antimicrobial profile against various bacterial strains . The chlorophenyl substituent on the oxadiazole ring is a common feature in active derivatives, as halogen atoms often enhance biological potency . Researchers are exploring such 1,3,4-oxadiazole derivatives as innovative candidates to address the global challenge of antimicrobial resistance (AMR), as their mechanisms of action can include inhibition of key bacterial enzymes like DNA gyrase . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-10(22)11-6-8-12(9-7-11)15(23)19-17-21-20-16(24-17)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWZVASVLVPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazides serve as precursors for oxadiazole synthesis via oxidative cyclization. For example, 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine can be synthesized by treating 2-chlorobenzohydrazide with carbon disulfide (CS₂) in alkaline ethanol, followed by acidification to induce cyclization. Modifications using iodine or electro-oxidative methods enhance yields:

  • Iodine-mediated cyclization : Semicarbazones derived from 2-chlorobenzaldehyde and semicarbazide undergo iodine-catalyzed oxidation, achieving yields up to 92%.
  • Electrochemical oxidation : Using lithium perchlorate (LiClO₄) in acetonitrile at room temperature, semicarbazones cyclize at platinum electrodes, minimizing side reactions.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the reaction between 2-chlorobenzohydrazide and phosphoryl chloride (POCl₃), forming the oxadiazole ring within 10 minutes at 100 W. This method avoids prolonged heating and achieves yields exceeding 85%, with POCl₃ acting as both solvent and cyclizing agent.

Functionalization of the Oxadiazole Core

Introduction of the 2-Amino Group

The 2-amino group on the oxadiazole is critical for subsequent benzamide coupling. Key approaches include:

  • T₃P-mediated coupling : Propanephosphonic anhydride (T₃P) facilitates the reaction between 2-chlorobenzohydrazide and isocyanates, yielding 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole with >90% efficiency.
  • Pd-catalyzed annulation : Palladium-catalyzed oxidative annulation of hydrazides with isocyanates in toluene under oxygen produces 2-amino derivatives without epimerization.

Synthesis of 4-Acetylbenzamide Moiety

Acylation of 4-Acetylbenzoic Acid

4-Acetylbenzoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resultant 4-acetylbenzoyl chloride reacts with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. Yields range from 75–88%, contingent on reaction time and stoichiometry.

Microwave-Assisted Amide Coupling

Combining 4-acetylbenzoic acid and the oxadiazol-2-amine derivative in POCl₃ under microwave irradiation (80°C, 15 minutes) achieves near-quantitative conversion. This method bypasses intermediate isolation, reducing purification steps.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A telescoped approach involves:

  • Oxadiazole formation : 2-Chlorobenzohydrazide cyclizes with CS₂ in alkaline ethanol.
  • In situ acylation : Direct addition of 4-acetylbenzoyl chloride to the reaction mixture yields the final product in 82% overall yield.

Solid-Phase Synthesis

Immobilizing 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine on Wang resin enables iterative acylation with 4-acetylbenzoic acid using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent. This method, though less common, achieves 89% purity after cleavage.

Optimization and Scalability

Solvent and Catalyst Screening

Condition Yield (%) Purity (%) Reference
T₃P in DMF 94 98
POCl₃ (microwave) 92 97
SOCl₂ in DCM 88 95

Green Chemistry Considerations

  • Eosin-Y photocatalysis : Visible-light-driven cyclization using eosin-Y and atmospheric oxygen minimizes waste.
  • Aqueous workup : Sodium bicarbonate neutralization in water reduces organic solvent use.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

The biological activities of 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide have been extensively studied. The compound exhibits significant potential in the following areas:

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives. For instance:

  • The compound can inhibit telomerase activity in various cancer cell lines, suggesting its potential as an anticancer agent .
  • In vitro studies have shown that derivatives of oxadiazoles can block growth factors and enzymes crucial for cancer cell proliferation .
CompoundActivityIC50 (µM)
This compoundTelomerase Inhibition2.3 ± 0.07
Other Oxadiazole DerivativesVarious Cancer Cell LinesVaries

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways:

  • It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy and application of this compound:

  • Anticancer Screening : In a study evaluating a series of oxadiazole derivatives, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than established chemotherapeutic agents .
  • Antimicrobial Efficacy : A comprehensive evaluation demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related 1,3,4-oxadiazole derivatives, emphasizing key differences in substituents, physicochemical properties, and biological activities:

Compound Name & Structure Key Substituents Biological Activity & Findings Reference
4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
(Target Compound)
- 2-Chlorophenyl
- Acetylated benzamide
Theoretical: Potential antifungal/antitumor activity (based on structural analogs). N/A
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide - 4-Methoxyphenylmethyl
- Sulfamoyl group
Antifungal activity against C. albicans (MIC: 50 µg/mL); inhibits thioredoxin reductase .
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide - Furan-2-yl
- Cyclohexyl-ethyl sulfamoyl
Antifungal activity (MIC: 100 µg/mL); higher solubility due to sulfamoyl group .
Compound 5a : 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide - 4-Chlorophenyl
- Methoxy linker
Cytotoxicity against cancer cells (IC₅₀: ~20 µM); characterized via NMR/IR .
TAS1553 : 5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide - Dihydro-oxadiazole
- Sulfamoyl group
Ribonucleotide reductase inhibitor; antitumor activity in preclinical models .
OZE-III : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide - 4-Chlorophenyl
- Pentanamide chain
Antibacterial activity against S. aureus (MIC: 8 µg/mL); increased lipophilicity .
Compound 3 : N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide - 2-Bromophenyl
- Aminomethyl linker
Compliant with Lipinski’s rules (logP <5); potential CNS activity .

Key Structural and Functional Insights:

Electron-Withdrawing Groups: Sulfamoyl (LMM5/LMM11) or acetyl (target compound) groups improve solubility and enzyme-binding capacity, whereas alkyl chains (e.g., pentanamide in OZE-III) increase lipophilicity and membrane permeability .

Antifungal vs. Dihydro-oxadiazole derivatives like TAS1553 exhibit antitumor activity by targeting ribonucleotide reductase, suggesting that modifications to the oxadiazole core (e.g., saturation) can redirect biological function .

Physicochemical Properties: The acetyl group in the target compound may reduce logP compared to sulfamoyl or alkylated analogs, balancing solubility and bioavailability.

Biological Activity

4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H12ClN3O3
  • Molecular Weight : 341.75 g/mol

The compound features an oxadiazole ring and an acetyl group, contributing to its biological activity. The presence of the chlorophenyl substituent enhances its interaction with biological targets.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The oxadiazole moiety can form hydrogen bonds with target enzymes or receptors, potentially inhibiting their activity.
  • Enzyme Interaction : It has shown potential in inhibiting various enzymes linked to microbial resistance and cancer cell proliferation.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Bactericidal Effects : Compounds similar to this compound have demonstrated strong bactericidal effects against strains such as Staphylococcus spp. .
  • A study highlighted that certain 1,3,4-oxadiazole derivatives showed greater antimicrobial activity than ciprofloxacin .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented:

  • Inhibition of Cancer Cell Lines : Compounds in the oxadiazole class have been reported to inhibit the growth of various cancer cell lines with IC50 values ranging from 0.20 to 48.0 μM .
  • Mechanisms of Action : The anticancer effects are attributed to their ability to disrupt cellular processes involved in tumor growth and metastasis .

Case Studies and Research Findings

StudyFindings
Demonstrated strong antimicrobial effects against Staphylococcus spp. with no cytotoxicity to normal cells.
Overview of anticancer activities showing significant inhibition of cancer cell lines with varying IC50 values.
Reported GI50 values indicating effective growth inhibition across multiple human cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a benzoyl chloride derivative with a substituted 1,3,4-oxadiazole precursor. Key steps include cyclization of thiosemicarbazides using POCl₃ (as in ) and acid-catalyzed condensation. Reaction conditions such as temperature (90–100°C), solvent choice (ethanol or DMF), and pH control (adjusted to 8–9 for precipitation) are critical. For example, refluxing in ethanol with glacial acetic acid as a catalyst is common for similar oxadiazole derivatives . By-products like uncyclized intermediates can be minimized using dehydrating agents (e.g., POCl₃) .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard for confirming the benzamide and oxadiazole moieties. For instance, IR peaks at ~1650 cm⁻¹ (C=O stretch of acetyl) and 1600 cm⁻¹ (C=N of oxadiazole) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (as in ) resolves 3D conformation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values) and cytotoxicity testing (MTT assay on cancer cell lines). The 2-chlorophenyl group may enhance membrane permeability, as seen in analogs with similar substituents . Computational docking (e.g., AutoDock Vina) against targets like bacterial DNA gyrase or human kinases provides preliminary mechanistic insights .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Methodology : Contradictions often arise from tautomerism or solvent effects. For example, the oxadiazole ring’s electron-withdrawing nature may deshield nearby protons, causing anomalous NMR shifts. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to test solvent dependency. 2D NMR techniques (COSY, HSQC) can clarify coupling patterns, while X-ray crystallography (as in ) provides unambiguous confirmation .

Q. What strategies improve the compound’s pharmacokinetic profile, such as solubility or metabolic stability?

  • Methodology : Modify substituents to enhance solubility: replacing the 4-acetyl group with a polar sulfonamide (as in ) increases hydrophilicity. For metabolic stability, introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to reduce CYP450-mediated oxidation. In silico tools like SwissADME predict logP and metabolic hotspots .

Q. How does the 2-chlorophenyl substituent influence structure-activity relationships (SAR) in antimicrobial applications?

  • Methodology : Compare analogs with para- vs. ortho-chlorophenyl groups. The ortho-substituent’s steric effects may hinder binding to bacterial targets like dihydrofolate reductase. Synthesize derivatives with varying halogen positions and test against Staphylococcus aureus and E. coli. Molecular dynamics simulations can quantify binding affinity differences .

Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis under acidic conditions?

  • Methodology : The oxadiazole ring is prone to acid-catalyzed ring-opening. Monitor degradation via HPLC at pH 2–4. Density Functional Theory (DFT) calculations (e.g., Gaussian 09) identify electron-deficient regions vulnerable to nucleophilic attack. Stabilization strategies include incorporating electron-donating groups (e.g., methoxy) adjacent to the oxadiazole .

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